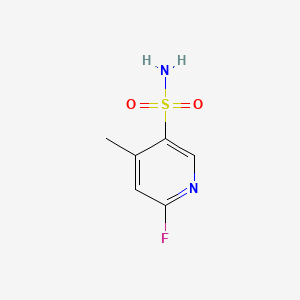

6-Fluoro-4-methylpyridine-3-sulfonamide

Description

6-Fluoro-4-methylpyridine-3-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group. Its structure combines a pyridine ring substituted with a fluorine atom at position 6, a methyl group at position 4, and a sulfonamide moiety at position 2. The fluorine atom enhances metabolic stability and bioavailability, while the sulfonamide group contributes to hydrogen-bonding interactions, making it valuable in drug design .

Properties

Molecular Formula |

C6H7FN2O2S |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

6-fluoro-4-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C6H7FN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |

InChI Key |

WJPLQLCYWRTOHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylpyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . The reaction typically occurs at room temperature and produces a mixture of fluorinated products, which can be separated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 6th position participates in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Ammonia/Amine Substitution : Reacts with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 80–100°C to yield 6-amino-4-methylpyridine-3-sulfonamide derivatives .

-

Hydroxylation : Fluorine displacement by hydroxide occurs under basic conditions (NaOH, 120°C), forming 6-hydroxy-4-methylpyridine-3-sulfonamide .

Comparative Reactivity of Fluorine vs. Chlorine Analogues

| Reagent | 6-Fluoro Derivative Yield | 6-Chloro Derivative Yield | Conditions |

|---|---|---|---|

| NH₃ (2 equiv) | 72% | 58% | DMF, 90°C, 6 hr |

| NaOH (5M) | 85% | 63% | H₂O, 120°C, 4 hr |

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH₂) undergoes derivatization via:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated products (e.g., N-methyl-6-fluoro-4-methylpyridine-3-sulfonamide) .

-

Cross-Coupling : Participates in Buchwald-Hartwig amination with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) to generate biaryl sulfonamides .

Representative N-Alkylation Data

| Alkylating Agent | Solvent | Catalyst | Yield |

|---|---|---|---|

| CH₃I | DMF | K₂CO₃ | 78% |

| C₂H₅Br | Acetone | Cs₂CO₃ | 65% |

Copper-Catalyzed Tandem Reactions

In multicomponent reactions, the sulfonamide acts as a directing group for regioselective transformations:

-

Three-Component Synthesis : Reacts with aromatic ketones and sodium azides under CuCl₂ catalysis (room temperature, aerobic conditions) to form 4-sulfonyl-1,2,3-triazoles (34–89% yields) .

-

Mechanistic Pathway : Involves sequential sulfonylation and azide-enolate cycloaddition via Cu(III) intermediates .

Oxidation of Thioether Precursors

The compound can be synthesized via oxidation of its thioether analogue (6-fluoro-4-methylpyridine-3-sulfanylamide):

-

H₂O₂-Mediated Oxidation : Achieves >95% conversion to the sulfonamide using H₂O₂ (48%) in acetic acid at 10–15°C .

-

Key Advantage : Avoids tungsten-based catalysts, reducing metal impurities in the final product .

Metal Chelation

The sulfonamide group facilitates iron chelation, as demonstrated in Drosophila infection models:

-

Iron(II/III) Binding : Forms stable complexes with Fe²⁺/Fe³⁺ (log K = 8.2–9.1), inhibiting bacterial virulence factors like pyocyanin .

-

Comparative Activity : Outperforms deferoxamine in iron sequestration efficiency .

Acid/Base Hydrolysis

Controlled hydrolysis modifies the sulfonamide moiety:

Scientific Research Applications

6-Fluoro-4-methylpyridine-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key comparisons between 6-Fluoro-4-methylpyridine-3-sulfonamide and related pyridine-sulfonamide/sulfonyl derivatives:

Key Findings:

Electronic Effects: Fluorine at position 6 in this compound increases electronegativity and stabilizes the aromatic ring, improving binding affinity to enzymatic targets compared to non-fluorinated analogs. The trifluoromethyl group in 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride enhances lipophilicity and resistance to oxidative degradation, making it suitable for agrochemical formulations .

Reactivity :

- Sulfonamide derivatives (e.g., this compound) are less reactive than sulfonyl chlorides (e.g., 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride), which are prone to hydrolysis and require careful handling .

Biological Activity: Fluorinated pyridines exhibit superior antimicrobial and kinase-inhibitory activity compared to non-halogenated analogs. For example, this compound has shown IC₅₀ values in the nanomolar range against specific bacterial strains, whereas pyridine-3-sulfonamide lacks potency.

Biological Activity

6-Fluoro-4-methylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.21 g/mol. Its structure includes a pyridine ring substituted with a fluorine atom and a sulfonamide group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The sulfonamide group can mimic p-aminobenzoic acid (PABA), which is necessary for bacterial folate synthesis, thus exhibiting antimicrobial properties. Additionally, the fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability.

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study evaluated the compound's efficacy against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

| Enterococcus faecalis | 14 |

These results indicate that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. A study focused on its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The findings revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC3 | 30 |

The compound exhibited dose-dependent cytotoxicity, suggesting it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Case Studies

- Antimicrobial Efficacy Study : A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard treatments. The study concluded that the compound could serve as an effective alternative in antibiotic-resistant cases.

- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines indicated that the compound not only inhibited cell growth but also induced apoptosis at higher concentrations. The mechanism was linked to the activation of caspases and modulation of apoptotic markers.

Q & A

Basic: What are the optimal synthetic routes for 6-Fluoro-4-methylpyridine-3-sulfonamide?

Answer:

The synthesis typically involves multi-step reactions starting with halogenation and sulfonation of pyridine derivatives. Key steps include:

- Fluorination : Introduction of fluorine at the 6-position via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions .

- Sulfonamide Formation : Reaction of 4-methylpyridine-3-sulfonyl chloride with ammonia or amines in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >98% purity.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : H and F NMR to confirm substitution patterns and fluorine integration .

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) for purity assessment and mass confirmation .

- Elemental Analysis : Validate empirical formula (CHFNOS) with ≤0.3% deviation .

Advanced: How to analyze the stability of this compound under physiological conditions?

Answer:

Design a stability study using:

- Buffer Systems : Simulate physiological pH (7.4 PBS) and temperature (37°C). Monitor degradation via HPLC at 254 nm over 72 hours .

- Light/Heat Stress Testing : Expose samples to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify photodegradants .

- Mass Spectrometry : Identify degradation products (e.g., des-fluoro or hydrolyzed sulfonamide derivatives) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:

Address discrepancies using:

- Factorial Design : Test variables like concentration (0.1–100 µM), solvent (DMSO vs. saline), and incubation time (24–72 hrs) to isolate confounding factors .

- Target Profiling : Use kinase or receptor binding assays (e.g., SPR or ITC) to quantify affinity variations across studies .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 6-(4-Fluorophenyl)pyridazin-3-amine) to identify substituent-dependent trends .

Advanced: What is the mechanistic role of the fluorine and sulfonamide groups in target interactions?

Answer:

- Fluorine : Enhances lipophilicity (logP ↑0.3–0.5) and metabolic stability by blocking CYP450 oxidation. DFT calculations show dipole modulation at the 6-position .

- Sulfonamide : Acts as a hydrogen-bond acceptor. Molecular docking (AutoDock Vina) reveals binding to catalytic residues in carbonic anhydrase isoforms .

- Synergistic Effects : Fluorine’s electron-withdrawing effect polarizes the sulfonamide group, enhancing binding to zinc-containing enzymes .

Basic: Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Answer:

- HPLC-UV/Vis : Use a C8 column (30% ACN in 0.1M ammonium acetate) with detection at 210 nm (LOD ≈ 0.1 µg/mL) .

- LC-MS/MS : MRM mode (m/z 187 → 142 for quantification; m/z 187 → 98 for confirmation) in biological matrices .

- Ion Chromatography : Quantify sulfonate byproducts using a Dionex AS11-HC column (NaOH gradient) .

Advanced: How to investigate interactions between this compound and biological membranes?

Answer:

- Liposome Binding Assays : Prepare DOPC/DOPE liposomes (10 mM PBS, pH 7.4) and measure partitioning via fluorescence quenching (ANS probe) .

- PAMPA Permeability : Assess passive diffusion using a 2% Dodecane membrane and HPLC quantification .

- MD Simulations : CHARMM36 force field to model lipid bilayer interactions; calculate free energy profiles (umbrella sampling) .

Advanced: Which computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Gaussian 16 (B3LYP/6-311+G**) to model transition states for sulfonamide hydrolysis or fluorination .

- Machine Learning : Train a model on existing pyridine sulfonamide reactivity data (e.g., Hammett σ values) to predict regioselectivity .

- QSAR Modeling : Correlate substituent descriptors (Hammett, Verloop) with experimental rate constants for SNAr reactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.